molecular formula C16H26O6 B14635739 Triethyl hept-4-ene-1,1,7-tricarboxylate CAS No. 55309-86-9

Triethyl hept-4-ene-1,1,7-tricarboxylate

Cat. No.: B14635739
CAS No.: 55309-86-9
M. Wt: 314.37 g/mol
InChI Key: NJMOTNYDLICCMO-UHFFFAOYSA-N
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Description

Triethyl hept-4-ene-1,1,7-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is a triester derivative of hept-4-ene-1,1,7-tricarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl hept-4-ene-1,1,7-tricarboxylate typically involves the esterification of hept-4-ene-1,1,7-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Hept-4-ene-1,1,7-tricarboxylic acid+3C2H5OHH2SO4Triethyl hept-4-ene-1,1,7-tricarboxylate+3H2O\text{Hept-4-ene-1,1,7-tricarboxylic acid} + 3 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{H}_2\text{O} Hept-4-ene-1,1,7-tricarboxylic acid+3C2​H5​OHH2​SO4​​Triethyl hept-4-ene-1,1,7-tricarboxylate+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Triethyl hept-4-ene-1,1,7-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hept-4-ene moiety can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Ammonia or amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Triethyl hept-4-ene-1,1,7-triol.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Triethyl hept-4-ene-1,1,7-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of triethyl hept-4-ene-1,1,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another triester with similar ester groups but different carbon backbone.

    Triethyl 2-methylglutarate: Similar ester functionality with a different alkene position.

Properties

CAS No.

55309-86-9

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

triethyl hept-4-ene-1,1,7-tricarboxylate

InChI

InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3

InChI Key

NJMOTNYDLICCMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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